

A Technical Guide to the Physicochemical Properties of 5-HMF-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxymethyl-2-furaldehyde-13C6

Cat. No.: B565007

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Hydroxymethyl)furfural-13C6 (5-HMF-13C6), an isotopically labeled derivative of the versatile platform chemical 5-Hydroxymethylfurfural (5-HMF). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.

Core Physicochemical Properties

5-HMF-13C6 is a stable, non-radioactive isotopologue of 5-HMF where all six carbon atoms have been replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. While many of the physical properties of 5-HMF-13C6 are comparable to its unlabeled counterpart, key differences arise from the increased molecular weight.

Table 1: General Physicochemical Properties of 5-HMF-13C6

Property	Value	Source
Chemical Formula	$^{13}\text{C}_6\text{H}_6\text{O}_3$	[1] [2] [3]
Molecular Weight	132.07 g/mol	[2] [4]
Appearance	Off-White to Pale Yellow Low-Melting Solid	[1]
CAS Number	1219193-98-2	[2] [3] [4]
Isotopic Purity	$\geq 99\% \ ^{13}\text{C}$	[4]
Chemical Purity	$\geq 98\%$	[4]

Table 2: Physical Properties of 5-Hydroxymethylfurfural (Unlabeled Analogue)

Property	Value	Source
Melting Point	30-34 °C	[5]
Boiling Point	114-116 °C at 1 mbar	[6]
Solubility	Highly soluble in water, methanol, ethanol, acetone, ethyl acetate, and dimethylformamide (DMF). Soluble in ether, benzene, and chloroform. Sparingly soluble in petroleum ether.	[7]
Appearance	White to yellow crystalline solid	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity, purity, and isotopic enrichment of 5-HMF-13C6.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific ^{13}C NMR spectrum for 5-HMF-13C6 is not readily available in the public domain, the spectrum of unlabeled 5-HMF provides a reference for the expected chemical shifts. In the ^{13}C NMR spectrum of 5-HMF-13C6, all carbon signals would be observed, and the coupling patterns would provide information about the ^{13}C - ^{13}C spin-spin interactions, confirming the full labeling of the carbon skeleton.

Table 3: ^{13}C NMR Chemical Shifts for 5-Hydroxymethylfurfural (Unlabeled Analogue) in CDCl_3

Carbon Atom	Chemical Shift (ppm)
C1 (Aldehyde)	178.00
C2	161.44
C3	123.86
C4	110.05
C5	152.07
C6 (Hydroxymethyl)	57.17

Source: Adapted from PubChem CID 237332[8]

2.2. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for analyzing 5-HMF-13C6, allowing for the confirmation of its molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak at m/z 132, corresponding to the fully labeled molecule.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of 5-HMF is characterized by a strong absorption band corresponding to the carbonyl group ($\text{C}=\text{O}$) of the aldehyde at approximately 1670 cm^{-1} , a broad band for the hydroxyl group ($\text{O}-\text{H}$) around $3300\text{-}3500\text{ cm}^{-1}$, and C-O stretching vibrations in the furan ring and the hydroxymethyl group in the $1000\text{-}1200\text{ cm}^{-1}$ region.[3] The IR spectrum of 5-HMF-13C6 is expected to be very similar, with minor shifts in vibrational frequencies due to the heavier carbon isotopes.

Experimental Protocols

3.1. Synthesis and Purification of 5-HMF-13C6

The synthesis of 5-HMF-13C6 follows the same principles as the synthesis of unlabeled 5-HMF, with the critical difference being the use of a uniformly ^{13}C -labeled hexose, such as [U- $^{13}\text{C}_6$]-fructose, as the starting material.

Principle: Acid-catalyzed dehydration of [U- $^{13}\text{C}_6$]-fructose.

Materials:

- [U- $^{13}\text{C}_6$]-Fructose
- Dimethyl sulfoxide (DMSO)
- Amberlyst 15 (or another suitable acid catalyst)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Activated carbon
- Silica gel

Procedure:

- Dissolve [U- $^{13}\text{C}_6$]-fructose in a mixture of DMSO and a suitable organic solvent (e.g., methyl isobutyl ketone).
- Add an acid catalyst (e.g., Amberlyst 15).
- Heat the reaction mixture under controlled temperature (e.g., 110-120 °C) and monitor the reaction progress by TLC or HPLC.^[4]

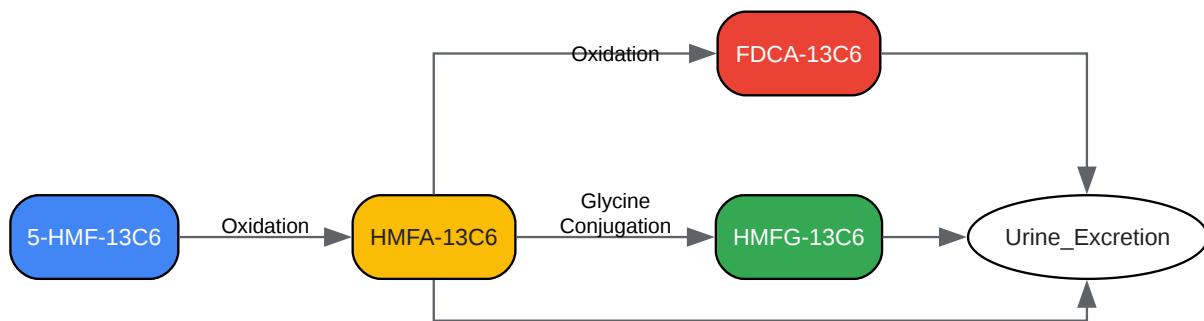
- Upon completion, cool the reaction mixture and filter to remove the catalyst.
- Perform a liquid-liquid extraction using ethyl acetate and a saturated aqueous solution of sodium bicarbonate and sodium chloride to remove the DMSO and acidic impurities.^[4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and treat with activated carbon to remove colored impurities.
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
- Collect the fractions containing 5-HMF-13C6 and evaporate the solvent to obtain the purified product.
- Confirm the identity and purity of the final product using NMR, MS, and HPLC.

3.2. Quantification of 5-HMF-13C6 in Biological Matrices

5-HMF-13C6 is an excellent internal standard for the quantification of unlabeled 5-HMF in various samples.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Spike a known amount of 5-HMF-13C6 into the biological sample (e.g., plasma, urine, tissue homogenate).
- Extraction: Perform a protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard.
- LC Separation: Use a suitable HPLC or UHPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to separate 5-HMF from other matrix components.
- MS Detection: Employ a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the molecular ions of both unlabeled 5-HMF and

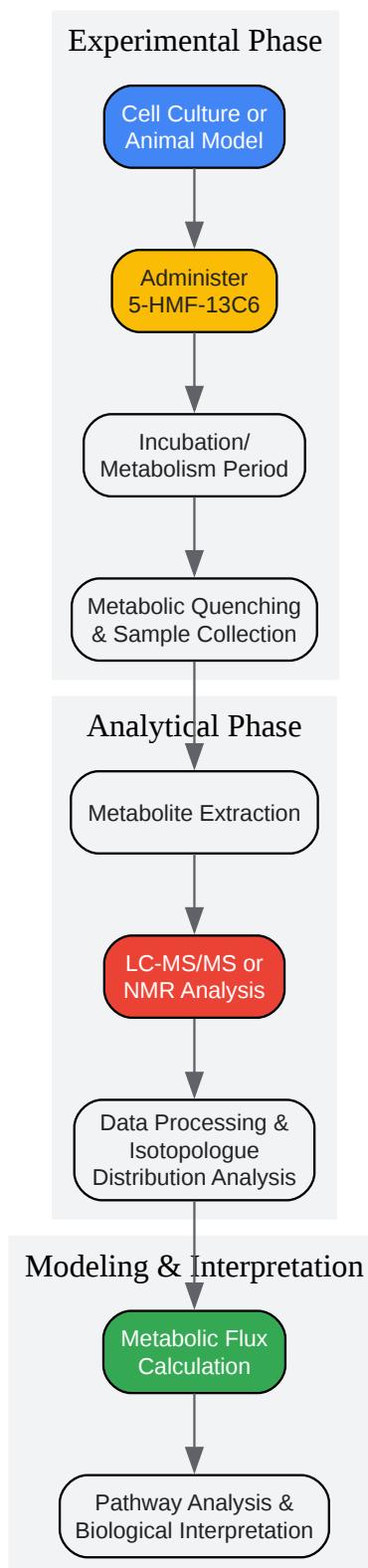

5-HMF-13C6.

- Quantification: Construct a calibration curve using known concentrations of unlabeled 5-HMF and a fixed concentration of the 5-HMF-13C6 internal standard. The concentration of 5-HMF in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

4.1. Metabolic Fate of 5-HMF

5-HMF, upon ingestion, is rapidly metabolized in the body. The primary metabolic pathway involves oxidation of the aldehyde and hydroxymethyl groups. Understanding this pathway is crucial for interpreting data from metabolic studies using 5-HMF-13C6. The major metabolites formed are 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA). A portion of HMFA can also be conjugated with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine (HMFG).^{[1][9]} These metabolites are primarily excreted in the urine.^{[1][7]}



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 5-HMF-13C6.

4.2. Experimental Workflow for Metabolic Flux Analysis

5-HMF-13C6 can be used as a tracer to study the metabolic flux of carbohydrates and related pathways in biological systems. The workflow involves introducing the labeled compound and tracking the incorporation of the ¹³C label into downstream metabolites.^{[10][11][12]}

[Click to download full resolution via product page](#)

Caption: Workflow for metabolic flux analysis using 5-HMF-13C6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unipub.uni-graz.at [unipub.uni-graz.at]
- 10. Overview of ¹³C Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-HMF-¹³C6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565007#physicochemical-properties-of-5-hmf-13c6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com